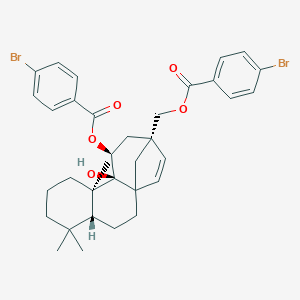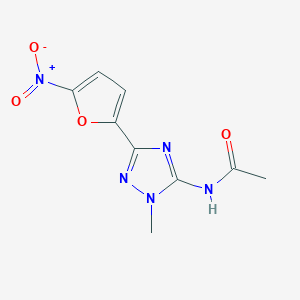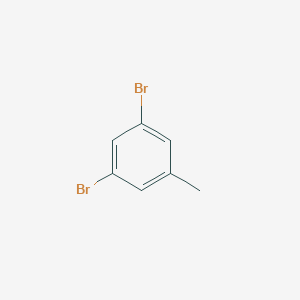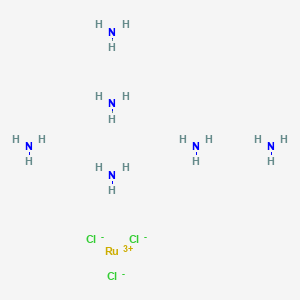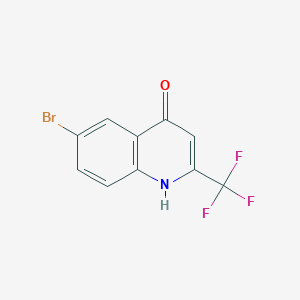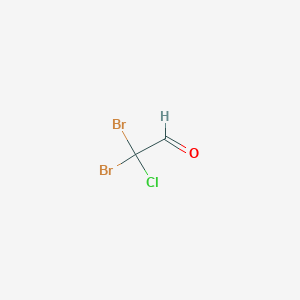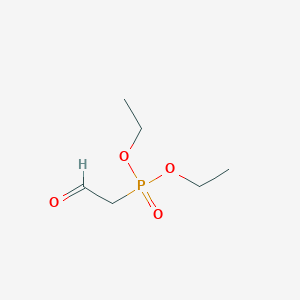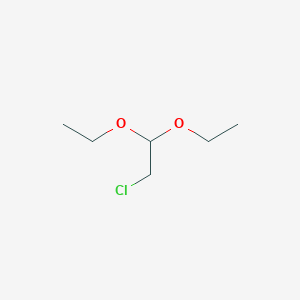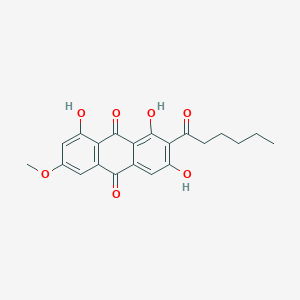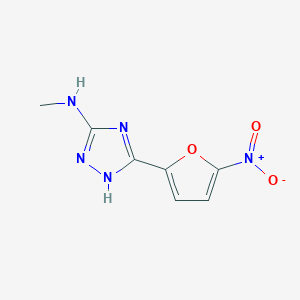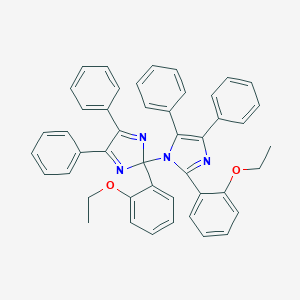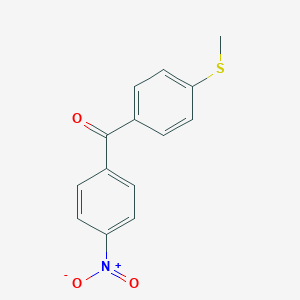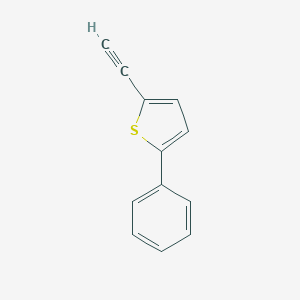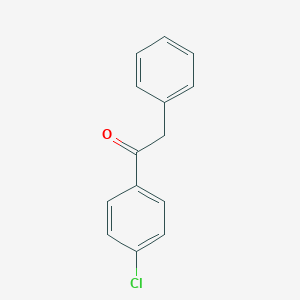![molecular formula C14H11ClO2 B156471 1-[4-(2-Chlorophenoxy)phenyl]ethanone CAS No. 129644-24-2](/img/structure/B156471.png)
1-[4-(2-Chlorophenoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chlorophenoxy)phenyl]ethanone, also known as Clomiphene, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s as a potential treatment for female infertility and has since been used for a variety of research purposes.
Mechanism Of Action
1-[4-(2-Chlorophenoxy)phenyl]ethanone works by binding to estrogen receptors in the body, which can either activate or inhibit the effects of estrogen. In some tissues, 1-[4-(2-Chlorophenoxy)phenyl]ethanone acts as an estrogen agonist, while in others it acts as an antagonist. This dual action makes 1-[4-(2-Chlorophenoxy)phenyl]ethanone a useful tool for studying the effects of estrogen on different physiological processes.
Biochemical And Physiological Effects
1-[4-(2-Chlorophenoxy)phenyl]ethanone has a number of biochemical and physiological effects on the body. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been shown to have anti-estrogenic effects in breast tissue, which may make it useful in the prevention and treatment of breast cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-[4-(2-Chlorophenoxy)phenyl]ethanone in lab experiments is its specificity for estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues without affecting other parts of the body. However, 1-[4-(2-Chlorophenoxy)phenyl]ethanone has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in the body. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone can have off-target effects on other receptors in the body, which can complicate data interpretation.
Future Directions
There are a number of future directions for research on 1-[4-(2-Chlorophenoxy)phenyl]ethanone. One area of interest is its potential use in the prevention and treatment of breast cancer. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has been shown to have anti-estrogenic effects in breast tissue, which may make it a useful tool for preventing the development or progression of breast cancer. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone may have applications in the treatment of other hormone-related conditions, such as osteoporosis and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(2-Chlorophenoxy)phenyl]ethanone on the body, as well as its potential off-target effects on other receptors.
Synthesis Methods
1-[4-(2-Chlorophenoxy)phenyl]ethanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with 4-chlorobenzaldehyde to form 4-(2-chlorophenoxy)benzaldehyde. This intermediate is then reacted with ethylmagnesium bromide to form 1-[4-(2-chlorophenoxy)phenyl]ethanol, which is then oxidized to form 1-[4-(2-Chlorophenoxy)phenyl]ethanone.
Scientific Research Applications
1-[4-(2-Chlorophenoxy)phenyl]ethanone is widely used in scientific research as a tool to study the effects of estrogen on various physiological processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been used to investigate the role of estrogen in the development and progression of breast cancer.
properties
CAS RN |
129644-24-2 |
|---|---|
Product Name |
1-[4-(2-Chlorophenoxy)phenyl]ethanone |
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 |
InChI Key |
KWDAQPLGCBVMSA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
synonyms |
1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



